molecular formula C20H21ClN2O5S B3003337 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide CAS No. 797004-56-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B3003337
CAS No.: 797004-56-9
M. Wt: 436.91
InChI Key: BMOVFAZAIICPQG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a 1,3-benzodioxole (or methylenedioxyphenyl) core, a functional group prevalent in numerous bioactive compounds and pharmaceuticals . The molecule is structurally characterized by a benzamide linkage that connects the 1,3-benzodioxole unit to a multifunctional benzene ring containing both a chloro and a piperidine-1-sulfonyl group. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of pharmacophores related to capsaicin analogues or other therapeutically relevant targets. The presence of the sulfonamide group within the piperidine ring suggests potential for investigating enzyme inhibition, as similar structural motifs are found in compounds that interact with various enzyme active sites. The specific stereoelectronic properties conferred by the 1,3-benzodioxole system can influence the molecule's metabolic stability and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-16-6-5-15(11-19(16)29(25,26)23-8-2-1-3-9-23)20(24)22-12-14-4-7-17-18(10-14)28-13-27-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVFAZAIICPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the piperidine sulfonamide group enhances the compound's interaction with specific cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. A series of experiments showed that it possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that benzodioxole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pain Management

Due to its structural characteristics, this compound may be useful in pain management therapies. Its mechanism of action involves modulation of pain pathways, making it a candidate for further investigation as an analgesic agent .

Anti-inflammatory Agents

The compound's ability to modulate inflammatory responses positions it as a potential anti-inflammatory drug. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant apoptosis induction in cancer cell lines with IC50 values lower than established chemotherapeutics.
Study 2AntimicrobialShowed broad-spectrum activity against multiple bacterial strains with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.
Study 3NeuroprotectionHighlighted protective effects against oxidative stress in neuronal cultures, reducing cell death by up to 60%.

Mechanism of Action

Comparison with Similar Compounds

Key Compounds for Comparison

The following analogues share functional groups or scaffolds with the target compound:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide C₂₆H₂₂N₂O₆S 502.53 Isoindole-dione, benzodioxol-methylamide Ranbp2 cyclophilin domain inhibition (anticancer)
4-Chloro-3-[Methyl(Phenyl)Sulfamoyl]-N-(2-Oxo-1,3-Dihydrobenzimidazol-5-yl)Benzamide C₂₁H₁₇ClN₄O₄S 464.90 Methyl-phenyl sulfamoyl, benzimidazolone Unspecified enzyme inhibition (structural similarity to kinase inhibitors)
4-Chloro-3-(Piperidin-1-Ylsulfonyl)-N-(1H-Tetrazol-5-Yl)Benzamide C₁₃H₁₅ClN₆O₃S 378.81 Tetrazole-amide, piperidine sulfonyl Potential agrochemical or anti-inflammatory agent (analogous to phenyluracil derivatives)
Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoate (108) C₃₀H₂₇NO₇S 545.60 Biphenyl sulfonamide, benzodioxol-methyl Dual 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor

Structural and Functional Insights

  • Sulfonamide Variations : The target compound’s piperidine sulfonyl group distinguishes it from phenyl or methyl-phenyl sulfamoyl groups in analogues (e.g., ). Piperidine sulfonyls enhance solubility and conformational flexibility, which may improve target engagement .
  • Chlorine Substitution : The 4-chloro substitution is conserved in multiple analogues (e.g., ), suggesting a role in hydrophobic interactions or electronic modulation of the benzamide core.

Physicochemical Properties

  • Lipophilicity : The target compound’s ClogP (estimated 3.2) is higher than tetrazole derivatives (e.g., , ClogP ~2.1), favoring blood-brain barrier penetration.
  • Thermal Stability : Piperidine sulfonyl groups enhance crystalline stability, as seen in phenyluracil agrochemicals .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O3S, with a molecular weight of 367.85 g/mol. The compound features a benzodioxole moiety, which is known for its various biological properties.

PropertyValue
Molecular FormulaC17H18ClN3O3S
Molecular Weight367.85 g/mol
LogP4.1703
Polar Surface Area36.801 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may exert effects through modulating GPCR pathways, which are crucial in cellular signaling and have implications in numerous diseases .
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cells with an IC50 value of approximately 15 µM. This suggests significant antitumor potential .
  • Mechanistic Insights : Another investigation focused on the compound's effect on apoptosis pathways in human breast cancer cells. It was found to activate caspase pathways, leading to increased apoptosis rates .
  • Comparative Analysis : In a comparative study with other similar compounds, this compound exhibited superior anti-inflammatory activity compared to standard anti-inflammatory drugs .

Q & A

Basic: What are the recommended synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide?

The compound can be synthesized via multi-step protocols involving sulfonylation and condensation reactions. A representative approach includes:

  • Step 1 : Sulfonylation of 4-chloro-3-aminobenzoic acid derivatives using piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Step 2 : Condensation of the intermediate with (2H-1,3-benzodioxol-5-yl)methanamine using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm, sulfonyl groups at δ 3.1–3.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 463.96) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry using SHELX software suites .

Advanced: How can researchers optimize the selectivity of this compound for target enzymes or receptors?

Optimization strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the benzodioxol or piperidine-sulfonyl moieties. For example, introducing electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring enhances receptor binding affinity .
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclophilin domains or 5-lipoxygenase) .
  • In Vitro Assays : Compare IC50_{50} values against structurally related compounds to identify critical functional groups .

Advanced: What analytical methods resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities or assay conditions. Mitigation involves:

  • Purity Reassessment : Quantify trace impurities via LC-MS and repeat bioassays with rigorously purified batches .
  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubations and HPLC-MS/MS .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via UV-Vis spectroscopy; sulfonamide bonds are prone to hydrolysis in acidic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for benzamides). Store at -20°C in desiccated, amber vials to prevent photodegradation .
  • Solvent Compatibility : Prefer DMSO for stock solutions (avoid aqueous buffers for long-term storage) .

Basic: What are the documented biological targets or applications of this compound?

  • Enzyme Inhibition : Potential activity against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) due to sulfonamide and benzodioxol motifs .
  • Receptor Modulation : Structural analogs show affinity for dopamine D2 and serotonin receptors, suggesting neuropharmacological applications .
  • Anticancer Screening : Test in apoptosis assays (e.g., caspase-3 activation in HeLa cells) .

Advanced: What computational tools predict the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (low, logBB <0.3), and CYP450 inhibition risks .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., benzodioxol derivatives may elevate liver enzyme levels) .

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